![molecular formula C13H17ClN2O2 B2663514 N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide CAS No. 306732-14-9](/img/structure/B2663514.png)
N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide
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Description
N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide, also known as CMMA, is a chemical compound that has been gaining interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to possess various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Structural Investigation and Hirshfeld Surface Analysis
This compound has been used in structural investigations and Hirshfeld surface analysis . A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Herbicide Research
N-(3-chloro-4-methylphenyl)-2-methylpentanamide, a similar compound, has been studied for its herbicidal properties . The research showed that the herbicide’s phytotoxic action involved photosynthesis, and starvation was suggested as a possible mode of action .
Heterocyclic Chemistry
The compound is of interest in heterocyclic chemistry, a branch of organic chemistry that focuses on the study of organic compounds containing at least one heterocyclic ring . Heterocyclic compounds are prevalent in natural products, pharmaceuticals, and other biologically active molecules .
Drug Discovery
The compound’s unique and diverse structural and functional properties have played pivotal roles in the drug discovery process . It has been found to exhibit various biological activities .
Synthesis of New Compounds
The compound has been used in the synthesis of new compounds . For instance, the two precursors 3-chloro-2-methylphenylthiourea 2 and 4-fluorophenacyl bromide 4 are reacted under Hantzsch thiazole synthesis condition to yield the new compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 5 .
Amide Research
Amides are organic compounds that contain the functional group –CONH2. They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . Amides are versatile molecules that can exhibit a range of chemical and biological properties .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10-2-3-11(8-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIUORVCULDPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide |
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